molecular formula C17H21NO2 B1385387 3-Methoxy-N-(4-propoxybenzyl)aniline CAS No. 1036543-63-1

3-Methoxy-N-(4-propoxybenzyl)aniline

Cat. No.: B1385387
CAS No.: 1036543-63-1
M. Wt: 271.35 g/mol
InChI Key: JDBQBEPKJQQHRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline typically involves the reaction of 3-methoxyaniline with 4-propoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methoxy-N-(4-propoxybenzyl)aniline can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the methoxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or toluene.

Major Products:

    Oxidation: Products may include quinones or nitroso derivatives.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include various substituted anilines or ethers.

Scientific Research Applications

Chemistry: 3-Methoxy-N-(4-propoxybenzyl)aniline is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

Biology: In biological research, this compound is used to study protein interactions and functions, especially in the context of proteomics.

Medicine: While not directly used as a therapeutic agent, this compound can be used in the development of new drugs and in the study of drug-protein interactions.

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(4-propoxybenzyl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 3-Methoxy-N-(4-nitrobenzyl)aniline
  • 4-Methoxy-N-(4-propoxybenzyl)aniline
  • 3-Methoxy-N-(4-ethoxybenzyl)aniline

Comparison: 3-Methoxy-N-(4-propoxybenzyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-N-[(4-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-11-20-16-9-7-14(8-10-16)13-18-15-5-4-6-17(12-15)19-2/h4-10,12,18H,3,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBQBEPKJQQHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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